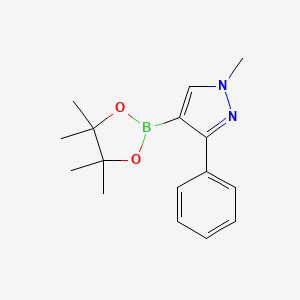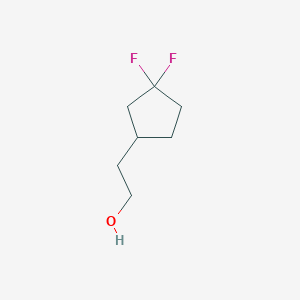
2-(3,3-Difluorocyclopentyl)ethan-1-ol
Descripción general
Descripción
2-(3,3-Difluorocyclopentyl)ethan-1-ol is a compound that has attracted increasing attention in the fields of chemistry and biology due to its unique physical properties. It has a molecular formula of C7H12F2O and a molecular weight of 150.17 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluorocyclopentyl)ethan-1-ol consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to an ethanol group (an ethyl group with a hydroxyl group attached). Two of the hydrogen atoms on the cyclopentyl group are replaced by fluorine atoms .Aplicaciones Científicas De Investigación
Organic Synthesis
2-(3,3-Difluorocyclopentyl)ethan-1-ol: is a valuable compound in organic synthesis. Its unique structure allows it to act as a chiral building block for the synthesis of more complex molecules. The presence of difluorocyclopentyl moiety can introduce steric and electronic effects that are beneficial in creating novel pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s difluorinated cyclopentane ring can be used to improve the metabolic stability of drug candidates. Fluorine atoms can enhance the binding affinity and selectivity of drugs to their targets due to their small size and high electronegativity .
Material Science
The compound’s unique properties make it a candidate for developing new materials. For instance, its incorporation into polymers could lead to materials with improved thermal stability and chemical resistance .
Agrochemical Research
The difluorocyclopentyl group could be utilized in the design of novel agrochemicals. Its structural rigidity and fluorine content may contribute to the development of herbicides and pesticides with new modes of action.
Biochemistry Research
Environmental Chemistry
In environmental chemistry, the compound’s stability under various conditions makes it a potential tracer for studying environmental processes and degradation pathways .
Chemical Education
Lastly, 2-(3,3-Difluorocyclopentyl)ethan-1-ol can be used in chemical education to demonstrate principles of stereochemistry and fluorine chemistry, enriching the learning experience for students .
Propiedades
IUPAC Name |
2-(3,3-difluorocyclopentyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-7)2-4-10/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGOIPCPVLXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclopentyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)
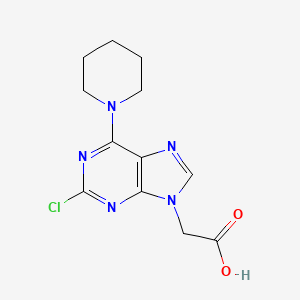
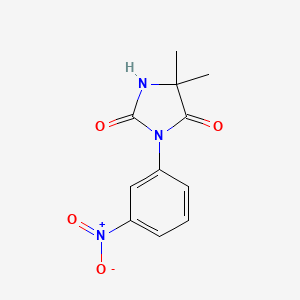
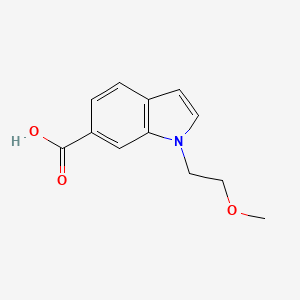
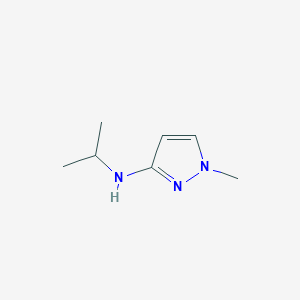
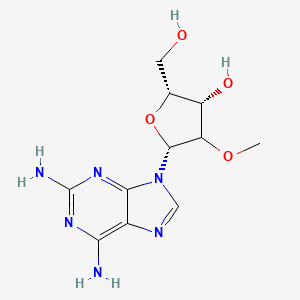
![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

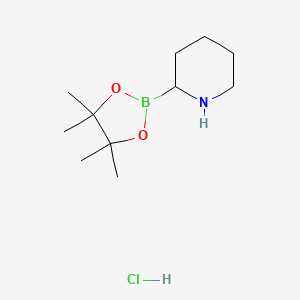

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
